molecular formula C24H24N6O B2676048 6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine CAS No. 946343-31-3

6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2676048
CAS No.: 946343-31-3
M. Wt: 412.497
InChI Key: YLWBQVGWLIYVRY-UHFFFAOYSA-N
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Description

6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a functionalized 1,3,5-triazine derivative of significant interest in medicinal chemistry and chemical biology research. This compound is strategically designed around the 1,3,5-triazine scaffold, which is a privileged structure known for its versatility as a starting material for pharmaceuticals and its utility in probing biological systems . The molecular structure incorporates a morpholino ring, a common pharmacophore that can influence the compound's bioavailability and binding affinity, along with two distinct aromatic amine substituents—a naphthalen-1-yl group and a p-tolyl group—which provide a sterically and electronically diverse profile for structure-activity relationship (SAR) studies. Primary research applications for this compound are anticipated in the field of enzyme inhibition, particularly against sugar hydrolases. Related 1,3,5-triazine-2,4,6-triamine analogues have demonstrated potent inhibitory activity against glucocerebrosidase, showcasing the potential of this chemical class to serve as small-molecule inhibitors and chemical chaperones for investigating lysosomal storage disorders such as Gaucher disease . The specific substitution pattern on the triazine core is critical for its biological activity; the naphthyl and p-tolyl groups are engineered to explore interactions with hydrophobic enzyme pockets, while the morpholino group may contribute to solubility and target engagement. Furthermore, the compound serves as a valuable synthetic intermediate for developing more complex molecular architectures. Its synthesis likely involves the stepwise nucleophilic displacement of chlorines on 2,4,6-trichloro-1,3,5-triazine, a common strategy for constructing asymmetrically substituted triazines . Researchers can utilize this building block to develop novel chemical entities for a range of applications, including the potential investigation of neurodegenerative diseases, fibrosis, and acute kidney injury, based on the documented biological relevance of related triazine-4-amine derivatives . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-N-(4-methylphenyl)-6-morpholin-4-yl-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-17-9-11-19(12-10-17)25-22-27-23(29-24(28-22)30-13-15-31-16-14-30)26-21-8-4-6-18-5-2-3-7-20(18)21/h2-12H,13-16H2,1H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWBQVGWLIYVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process:

  • Formation of the Triazine Core: : The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines. This step often requires controlled conditions, including specific temperatures and solvents, to ensure the correct formation of the triazine ring.

  • Introduction of Substituents: : The morpholino, naphthalenyl, and p-tolyl groups are introduced through nucleophilic substitution reactions. Each substituent is added sequentially, often requiring different reaction conditions such as varying temperatures, solvents, and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile. This is often facilitated by the presence of a suitable leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a triazine derivative with additional oxygen-containing functional groups, while reduction could result in a simpler triazine structure with fewer substituents.

Scientific Research Applications

6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its structural features allow it to interact with specific molecular targets in the body.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, either inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the triazine core significantly influence molecular weight, polarity, and intermolecular interactions. Key analogs include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name (Source) R6 N²-Substituent N⁴-Substituent Molecular Weight (g/mol)
Target Compound Morpholino Naphthalen-1-yl p-Tolyl ~436 (estimated)
4i () Morpholino 4-Methoxyphenyl p-Tolyl 377.45
Compound in Morpholino Phenyl 3-(Trifluoromethyl)phenyl 416.41
21 () Chloro 2,6-Dibromo-4-methylphenyl p-Tolyl Not reported

Key Observations :

  • The p-tolyl group (common in all analogs) provides steric bulk and moderate electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethyl group in .
  • Morpholino vs. Chloro: Morpholino substitution (as in the target compound) improves solubility compared to chloro derivatives (e.g., ), which may exhibit higher reactivity in cross-coupling reactions .

Crystallographic and Hydrogen-Bonding Patterns

highlights that triazine derivatives form hydrogen-bonded networks. For example, 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine forms 1D chains via N–H···N interactions . The target compound’s naphthalen-1-yl group may disrupt such networks, leading to altered crystal packing and solubility compared to smaller aromatic substituents (e.g., methoxyphenyl in ) .

Biological Activity

The compound 6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core substituted with a morpholino group, naphthalene moiety, and a p-tolyl group. Its structure can be represented as follows:

C18H20N6\text{C}_{18}\text{H}_{20}\text{N}_6

This indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Potential

Research has indicated that compounds similar to 6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine exhibit significant anticancer properties. A study involving related triazine compounds demonstrated their ability to reduce the frequency of azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) in rats. This suggests that these compounds may modulate cellular pathways involved in cancer proliferation and apoptosis .

  • Apoptosis Induction : The compound's structure allows it to interact with cellular pathways that regulate apoptosis. For example, studies have shown that similar triazines can influence the expression of biomarkers related to cell proliferation and apoptosis .
  • Cell Cycle Regulation : Compounds in this class may affect cell cycle progression by inhibiting specific kinases or pathways that promote cell division.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to increased ROS levels that trigger apoptosis .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerSignificant reduction in ACF frequency in AOM-treated rats
Apoptosis InductionInduces apoptosis through modulation of cell signaling pathways
ROS GenerationIncreases oxidative stress in cancer cells

Case Study 1: Colorectal Cancer Model

In a controlled study, male F344 rats were administered AOM to induce colorectal cancer. Following this, they were fed a diet containing 200 ppm of the test compound for five weeks. The results indicated a marked decrease in ACF frequency compared to control groups, suggesting a protective effect against carcinogenesis .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of 6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine with various biological targets. These studies revealed promising interactions with proteins involved in cancer progression and survival pathways .

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Remarks
Protein Kinase A-8.5Strong interaction observed
Bcl-2 Protein-7.8Potential for apoptosis modulation
Topoisomerase I-9.0Inhibition of DNA replication

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions on 6-chloro-1,3,5-triazine precursors. Microwave-assisted synthesis (80–120°C, 30–60 min) significantly improves yield (up to 63%) compared to conventional heating by reducing side reactions . Optimization involves varying solvent polarity (e.g., DMF, THF), stoichiometry of morpholine and p-toluidine derivatives, and reaction time. Design of Experiments (DoE) with factorial design (e.g., 2³ factorial matrix) can systematically identify optimal conditions .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this triazine derivative?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 3.25 ppm for morpholine protons, aromatic protons at δ 7.14–8.10 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N triazine bonds ~1.33 Å) and dihedral angles between naphthyl and p-tolyl groups .
  • IR spectroscopy : Identifies N–H stretching (~3239 cm⁻¹) and triazine ring vibrations (~1328 cm⁻¹) .

Q. How is the antiproliferative activity of this compound evaluated in preliminary biological assays?

  • Methodological Answer : Standard protocols involve:

  • Cell viability assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ calculations.
  • Control experiments : Compare with reference drugs (e.g., doxorubicin) and assess selectivity using non-cancerous cell lines (e.g., HEK-293).
  • Dose-response curves : Use nonlinear regression models to quantify potency .

Advanced Research Questions

Q. How can 3D-QSAR modeling improve the design of analogs with enhanced biological activity?

  • Methodological Answer :

Data preparation : Compile IC₅₀ values and structural descriptors (e.g., steric, electrostatic fields) for a congeneric series.

Model building : Use partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) to correlate molecular fields with activity.

Contour map analysis : Identify regions where bulky substituents (e.g., naphthyl groups) enhance binding affinity .

Q. What computational strategies are effective for predicting reaction pathways and intermediates during synthesis?

  • Methodological Answer :

  • Quantum chemical calculations : Employ density functional theory (DFT) at the B3LYP/6-31G* level to map energy profiles for nucleophilic substitution steps.
  • Transition state analysis : Locate saddle points to identify rate-limiting steps.
  • Reaction path sampling : Combine with experimental data (e.g., HPLC monitoring) to validate intermediates .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain polymorphism.
  • Comparative studies : Overlay crystal structures of analogs (e.g., 6-chloro vs. 6-morpholino derivatives) to assess torsional flexibility of the naphthyl group .

Q. What statistical methods address variability in biological assay data for this compound?

  • Methodological Answer :

  • ANOVA : Test inter-assay reproducibility (e.g., p < 0.05 threshold).
  • Bland-Altman plots : Visualize agreement between replicate experiments.
  • Robust regression : Mitigate outlier effects in dose-response modeling .

Q. Which purification techniques maximize yield while minimizing impurities in large-scale synthesis?

  • Methodological Answer :

  • Column chromatography : Use gradient elution (hexane/ethyl acetate) with silica gel (200–300 mesh).
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/DCM) based on solubility differences.
  • Membrane filtration : Remove unreacted precursors via nanofiltration (MWCO 500 Da) .

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